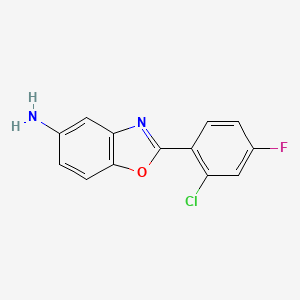

2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Properties and Mechanism of Action

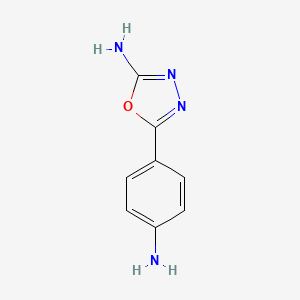

2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine belongs to a class of compounds known for their antitumor properties. Specifically, related structures like 2-(4-aminophenyl)benzothiazoles demonstrate selective and potent antitumor activity both in vitro and in vivo. These compounds' mechanism involves induction and biotransformation by cytochrome P450 1A1, leading to active metabolites capable of cytotoxic activity against various carcinoma cell lines, including breast and ovarian tumors. Fluorine substitution and amino acid conjugation strategies have been employed to overcome metabolic inactivation and improve solubility, respectively, enhancing these compounds' therapeutic potential (Bradshaw et al., 2002).

Synthesis and Antimicrobial Activity

Derivatives of benzothiazoles and benzoxazoles, including compounds similar in structure to 2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit significant antibacterial and antifungal activities, attributed to the presence of chloro and fluoro substituents enhancing their bioactive properties (Karthikeyan et al., 2006).

Neuroleptic-like Activity

Research into benzoxazole derivatives has also shown potential in the development of central nervous system agents. Compounds with specific fluoro substituents have demonstrated neuroleptic-like activities, suggesting their utility in treating disorders related to dopamine dysregulation (Hino et al., 1988). These findings highlight the versatility of benzoxazole derivatives in medicinal chemistry, offering avenues for developing new therapeutic agents.

Corrosion Inhibition

In the field of materials science, triazole derivatives related to the benzoxazole framework have been investigated as corrosion inhibitors for metals in acidic environments. These compounds show promising results in protecting mild steel against corrosion, demonstrating the multifaceted applications of benzoxazole derivatives beyond biomedical research (Chaitra et al., 2015).

Polymer Chemistry Applications

Benzoxazole derivatives have also found applications in polymer chemistry, serving as curing agents and components in thermosetting resins. Their inclusion improves material properties such as thermal stability and processability, showcasing the compound's utility in advanced materials development (Sun et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine, also known as TAK-242 or Resatorvid, is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system by recognizing and responding to pathogen molecules .

Mode of Action

TAK-242 works by suppressing the production of inflammatory mediators such as cytokines . It achieves this by inhibiting the signal transduction through TLR4 , which is one of the receptors recognizing bacterial components .

Biochemical Pathways

The compound selectively inhibits TLR4 intracellular signaling . This suppression of TLR4 signaling leads to a decrease in the production of multiple cytokines, which are key players in the inflammatory response .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would play a significant role in its bioavailability and therapeutic efficacy .

Result of Action

The result of TAK-242’s action is a reduction in the production of inflammatory mediators . This can help to alleviate symptoms in conditions where inflammation plays a key role, such as in severe sepsis .

properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPWIUOACSHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)

![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)